2-Deoxy-2-(propylamino)-alpha-L-glucopyranose
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Overview
Description
2-Deoxy-2-(propylamino)-alpha-L-glucopyranose is a synthetic carbohydrate derivative. This compound is part of a broader class of deoxy sugars, which are sugars that have had a hydroxyl group replaced by a hydrogen atom. The modification at the 2-position with a propylamino group makes this compound particularly interesting for various biochemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-(propylamino)-alpha-L-glucopyranose typically involves the selective protection and deprotection of hydroxyl groups on the glucose molecule, followed by the introduction of the propylamino group. One common method starts with the protection of the hydroxyl groups using acetyl or benzyl groups. The 2-position hydroxyl group is then selectively deprotected and converted to a leaving group, such as a tosylate or mesylate. This intermediate is then reacted with propylamine to introduce the propylamino group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-2-(propylamino)-alpha-L-glucopyranose can undergo various chemical reactions, including:
Oxidation: The primary alcohol group at the 6-position can be oxidized to a carboxylic acid.
Reduction: The carbonyl group at the anomeric position can be reduced to form a hydroxyl group.
Substitution: The propylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as halides or thiols can be used under basic conditions to replace the propylamino group.
Major Products
Oxidation: 2-Deoxy-2-(propylamino)-alpha-L-glucopyranuronic acid.
Reduction: this compound alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Deoxy-2-(propylamino)-alpha-L-glucopyranose has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrate derivatives.
Biology: Studied for its potential role in cellular processes and as a probe for glycosylation pathways.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the context of metabolic disorders and cancer.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 2-Deoxy-2-(propylamino)-alpha-L-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The propylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modifying their activity. This compound may also interfere with glycosylation processes, affecting the structure and function of glycoproteins and glycolipids.
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-2-fluoro-alpha-L-glucopyranose: Similar structure but with a fluorine atom instead of a propylamino group.
2-Deoxy-2-(methylamino)-alpha-L-glucopyranose: Similar structure but with a methylamino group instead of a propylamino group.
2-Deoxy-2-(ethylamino)-alpha-L-glucopyranose: Similar structure but with an ethylamino group instead of a propylamino group.
Uniqueness
The uniqueness of 2-Deoxy-2-(propylamino)-alpha-L-glucopyranose lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The propylamino group provides a balance of hydrophobicity and hydrogen bonding capability, making it a versatile scaffold for further functionalization and application in various fields.
Properties
CAS No. |
775536-43-1 |
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Molecular Formula |
C9H19NO5 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-6-(hydroxymethyl)-3-(propylamino)oxane-2,4,5-triol |
InChI |
InChI=1S/C9H19NO5/c1-2-3-10-6-8(13)7(12)5(4-11)15-9(6)14/h5-14H,2-4H2,1H3/t5-,6-,7-,8-,9+/m0/s1 |
InChI Key |
CDIASLMTBMKXBH-VCQFTWBDSA-N |
Isomeric SMILES |
CCCN[C@H]1[C@@H]([C@H]([C@@H](O[C@H]1O)CO)O)O |
Canonical SMILES |
CCCNC1C(C(C(OC1O)CO)O)O |
Origin of Product |
United States |
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